3-Nitro-6-pyrrolidin-1-ylpyridin-2-amine
Description
Properties
Molecular Formula |
C9H12N4O2 |
|---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
3-nitro-6-pyrrolidin-1-ylpyridin-2-amine |
InChI |
InChI=1S/C9H12N4O2/c10-9-7(13(14)15)3-4-8(11-9)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H2,10,11) |
InChI Key |
XGDXGAIMUDSKCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-6-pyrrolidin-1-ylpyridin-2-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions, typically using nitric acid and sulfuric acid as reagents.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Coupling of Pyridine and Pyrrolidine Rings: The final step involves coupling the pyridine and pyrrolidine rings, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and cyclization reactions, utilizing continuous flow reactors to ensure efficient and safe production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which may have different biological activities.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
Overview
3-Nitro-6-pyrrolidin-1-ylpyridin-2-amine is a heterocyclic compound with promising applications in various fields, including medicinal chemistry, materials science, and biological research. Its unique structural features, such as the nitro group and pyrrolidine moiety, contribute to its reactivity and potential biological activities.
Medicinal Chemistry
This compound serves as a building block for synthesizing pharmaceutical compounds. Its structural characteristics allow for modifications that can lead to compounds with potential therapeutic effects, particularly in treating neurological disorders and cancers.
Key Findings:
- Anticancer Activity: Preliminary studies indicate that this compound may induce apoptosis and exhibit cytotoxicity against tumor cells, suggesting its potential as an anticancer agent.
- Neurological Effects: The compound's similarity to known nitric oxide synthase inhibitors positions it as a candidate for exploring treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Materials Science
In materials science, this compound is utilized in developing novel materials with specific electronic and optical properties. Its unique chemical structure enables the creation of advanced materials that can be applied in various technological contexts.
Biological Research
The compound is actively investigated for its interactions with biological pathways. Its ability to modulate enzyme activity and receptor binding makes it a valuable tool in studying cellular mechanisms.
Mechanism of Action:
The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrrolidine ring enhances the compound's ability to penetrate biological membranes, facilitating its action on target proteins.
Case Studies
Several case studies highlight the diverse applications of this compound:
- Anticancer Research: A study demonstrated that derivatives of this compound induced apoptosis in various cancer cell lines, showcasing its potential as a lead compound in cancer therapy.
- Neuroprotective Studies: Investigations into the compound's effects on neuronal cells revealed its capability to inhibit nitric oxide synthase, suggesting therapeutic benefits in neurodegenerative conditions.
- Material Development: Research focused on using this compound to synthesize new polymers with enhanced electrical conductivity, indicating its utility in advanced material applications.
Mechanism of Action
The mechanism of action of 3-Nitro-6-pyrrolidin-1-ylpyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidine and pyridine rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The table below highlights key structural differences between 3-Nitro-6-pyrrolidin-1-ylpyridin-2-amine and related compounds:
Reactivity and Functional Group Interactions
- Nitro Group Impact : The nitro group in the target compound contrasts sharply with the methoxy group in (-OCH₃). Nitro’s electron-withdrawing nature increases ring electrophilicity, favoring nucleophilic aromatic substitution (e.g., in drug intermediates), whereas methoxy’s electron-donating effect stabilizes the ring .
- Pyrrolidinyl vs. Carboxamide: The pyrrolidinyl group in the target compound and enhances solubility in polar solvents due to its cyclic amine structure.
- Stereochemical Considerations: The stereospecific pyrrolidinyl group in (2R configuration) highlights the importance of chirality in pharmacological activity, a factor absent in the non-chiral target compound .
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 3-Nitro-6-pyrrolidin-1-ylpyridin-2-amine?
- Methodological Answer : The compound can be synthesized via catalytic methods or nucleophilic substitution. For example:
- Catalytic Method : Fe₂O₃@SiO₂/In₂O₃ catalysts enable efficient coupling reactions under mild conditions (e.g., 80°C, 12h), reducing side products compared to conventional heating .
- Nucleophilic Substitution : Fluorine atoms in precursor molecules can be substituted with pyrrolidine derivatives using K₂CO₃ in DMF at elevated temperatures (e.g., 90°C, 24h) .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent polarity and catalyst loading to improve yield.
| Synthetic Method | Catalyst/Reagents | Temperature/Time | Yield (%) | Reference |
|---|---|---|---|---|
| Catalytic Coupling | Fe₂O₃@SiO₂/In₂O₃ | 80°C, 12h | ~75 | |
| Nucleophilic Substitution | K₂CO₃/DMF | 90°C, 24h | ~68 |
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substitution patterns. For example, aromatic protons in pyridine rings appear as distinct doublets (δ 7.5–8.5 ppm) .
- HPLC-Purity Analysis : Use C18 columns with acetonitrile/water gradients to assess purity (>98% required for pharmacological studies) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 263.2) .
Q. How does the nitro group influence the compound’s stability under varying pH and temperature?
- Methodological Answer : The nitro group enhances electron-withdrawing effects, stabilizing the pyridine ring but increasing sensitivity to reducing agents.
- pH Stability : Perform accelerated degradation studies (e.g., 0.1M HCl/NaOH at 37°C). Monitor via UV-Vis spectroscopy for absorbance shifts .
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>200°C typical for nitroaromatics) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields across different methods?
- Methodological Answer : Contradictions often arise from impurities in starting materials or inconsistent catalytic activation.
- Troubleshooting Steps :
Compare catalyst characterization (e.g., BET surface area for Fe₂O₃@SiO₂/In₂O₃) .
Use in-situ FTIR to track intermediate formation.
Replicate conditions with strict anhydrous/or inert atmospheres to exclude moisture/O₂ interference .
Q. What computational approaches predict the reactivity of this compound in metal complexation?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess ligand-metal binding sites (e.g., pyridine N and amine groups) .
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on coordination behavior .
- In Silico Tools : PubChem’s Canonical SMILES (e.g.,
CCNC1=NC(=NC(=C1)C)C2=CC=NC=C2) aids in docking studies .
Q. What strategies evaluate the compound’s biological activity, such as antimicrobial potential?
- Methodological Answer :
- In Vitro Assays : Use broth microdilution (MIC ≤ 50 µg/mL indicates potency) against Gram+/Gram- bacteria .
- Structure-Activity Relationships (SAR) : Modify pyrrolidine substituents to enhance membrane penetration.
- Synchrotron XRD : Resolve crystal structures of metal complexes (e.g., Co(II)/Cu(II)) to correlate geometry with bioactivity .
Q. How can machine learning optimize reaction conditions for derivatives of this compound?
- Methodological Answer :
- LabMate.AI Platforms : Train models on reaction parameters (e.g., solvent, catalyst, time) to predict optimal yields .
- Feature Engineering : Include descriptors like Hammett constants (σ) for nitro groups to refine predictive accuracy.
- Validation : Cross-check ML-predicted conditions with experimental DoE (Design of Experiments) .
Key Notes
- Data Integrity : Prioritize peer-reviewed sources (e.g., Molecules, PubChem) over commercial databases.
- Advanced Tools : Combine experimental data (NMR, HPLC) with computational models (DFT, ML) for robust analysis.
- Contradiction Resolution : Systematic replication and intermediate tracking are critical for reconciling disparate results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
